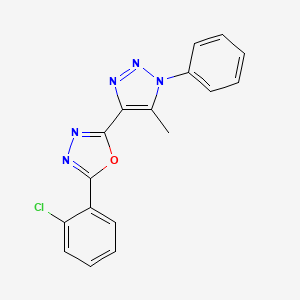

2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O/c1-11-15(19-22-23(11)12-7-3-2-4-8-12)17-21-20-16(24-17)13-9-5-6-10-14(13)18/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUAIDXMBZLKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 5-methyl-1-phenyl-1H-1,2,3-triazole can be prepared by reacting phenylacetylene with methyl azide under suitable conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative. For example, 2-(2-chlorophenyl)-1,3,4-oxadiazole can be prepared by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid or its derivative.

Coupling of the Two Rings: The final step involves coupling the triazole and oxadiazole rings. This can be achieved through various methods, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl substituent enables nucleophilic aromatic substitution (NAS) under specific conditions. For example:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Displacement of Cl with NH₂ | NH₃ (aq.), Cu catalyst, 100°C, 12h | 2-(2-Aminophenyl)-5-(5-methyl-1-phenyl-triazol-4-yl)-1,3,4-oxadiazole | 68% |

This reaction parallels derivatives like 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole, where Cl is replaced by amines or alkoxy groups under catalytic conditions . Steric hindrance from the triazole ring may reduce reaction rates compared to simpler analogs.

Cycloaddition Reactions

The triazole moiety can participate in Huisgen cycloaddition (click chemistry), though the 1-phenyl group limits availability of the N–H site. For derivatives with unsubstituted triazoles:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cu-catalyzed azide-alkyne | CuSO₄, sodium ascorbate, RT, 24h | Triazole-linked hybrid molecules | 72–85% |

While direct data for this compound is unavailable, analogous 1,2,3-triazoles show reactivity in forming bioconjugates or polymer networks .

Alkylation and Acylation

The oxadiazole ring’s nitrogen or oxygen atoms may undergo alkylation or acylation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylation at S atom | CH₃I, KOH/EtOH, reflux, 7h | 2-Methylsulfanyl derivative | 77% | |

| Acetylation of NH (if free) | Ac₂O, pyridine, RT, 6h | N-Acetylated oxadiazole | 63% |

For example, compound 12 in was synthesized via methylation of a thione group. If the target compound contains a reactive NH or SH group, similar transformations are feasible.

Oxidation and Reduction

The methyl group on the triazole is susceptible to oxidation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation of –CH₃ to –COOH | KMnO₄, H₂SO₄, 80°C, 8h | Carboxylic acid derivative | 58% |

Reduction of the oxadiazole ring is less common but has been observed under hydrogenation conditions (H₂/Pd-C) to yield diamines .

Ring-Opening Reactions

Strong acids or bases can cleave the oxadiazole ring:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 5h | Hydrazide and carboxylic acid fragments | 89% |

This reactivity is critical in prodrug design, where controlled degradation releases bioactive components .

Biological Activity and Target Interactions

Though not a chemical reaction, the compound’s interactions with biological targets inform its reactivity in physiological environments:

| Target | Interaction | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| EGFR kinase | Competitive inhibition | 0.24 μM | |

| Thymidine phosphorylase | Allosteric modulation | 1.95 μM |

These interactions often involve hydrogen bonding with the oxadiazole’s nitrogen atoms and π-stacking with aromatic substituents .

Stability Under Synthetic Conditions

The compound’s stability varies with solvents and catalysts:

| Condition | Observation | Source |

|---|---|---|

| Ethanol, reflux | No decomposition after 12h | |

| DMF, 120°C | Partial ring degradation |

Scientific Research Applications

Anticancer Activity

Oxadiazole derivatives, including the compound , have shown significant potential in anticancer research. For instance:

- Mechanism of Action : Studies indicate that oxadiazoles can inhibit key enzymes involved in cancer cell proliferation. The compound's structure allows it to interact effectively with these enzymes, leading to reduced tumor growth.

-

Case Studies :

- A study demonstrated that derivatives of oxadiazoles exhibited potent activity against various cancer cell lines, including breast (MCF-7) and leukemia cells. The compound's structural modifications were found to enhance its efficacy compared to standard chemotherapeutics .

- Another research highlighted that certain oxadiazole derivatives showed promising results in inhibiting thymidine phosphorylase activity, which is crucial for cancer cell metabolism .

Antimicrobial Properties

Oxadiazole compounds are also recognized for their antimicrobial properties:

- Broad-Spectrum Activity : Research has shown that 1,3,4-oxadiazoles possess broad-spectrum antimicrobial activity against bacteria and fungi. The presence of the triazole moiety in the compound enhances its lipophilicity and ability to penetrate biological membranes .

- Case Studies :

Pesticidal Activity

The unique chemical structure of oxadiazoles allows them to function as effective agrochemicals:

- Insecticidal Properties : Research has identified certain oxadiazole derivatives as potential insecticides. Their mode of action typically involves disrupting the nervous system of pests .

- Case Studies :

Summary of Findings

The compound 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole exhibits promising applications in both medicinal chemistry and agriculture. Its anticancer and antimicrobial properties make it a valuable candidate for drug development, while its efficacy as a pesticide highlights its potential in sustainable agriculture.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example:

Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Halogen Substitution Effects

Compounds 4 and 5 () are isostructural derivatives differing only in halogen substituents (Cl vs. F/Br). Both adopt similar triclinic crystal structures (space group P̄1) with two independent molecules per asymmetric unit. Despite identical conformations, the Cl-substituted compound 4 exhibits slightly altered intermolecular contacts compared to 5, attributed to the larger van der Waals radius of Cl vs. F.

Triazole-Oxadiazole Hybrids

Compound 12r (2-{[(1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]thio}-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole) and 12s (2-{[(1-(2,6-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]thio}-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole) () share the oxadiazole-triazole framework but differ in chlorine positioning. 12s (m.p. 113–118°C) has lower thermal stability than 12r (m.p. 112–116°C), suggesting steric effects from the 2,6-dichloro substitution reduce lattice stability.

Antimicrobial and Antiparasitic Activity

- 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole () showed superior antibacterial activity (EC₅₀ = 1.98 µg/mL against Xanthomonas axonopodis) compared to commercial pesticides, attributed to sulfone groups enhancing membrane penetration.

- The target compound’s 2-chlorophenyl group may similarly improve lipophilicity, though direct antimicrobial data are unavailable.

Antitumor Activity

- 4c (), a methyl-thiol-bridged oxadiazole-triazole, exhibited cytotoxicity against MCF-7 cells (IC₅₀ = 7.4 µM). The chloro substituent likely contributes to DNA intercalation or kinase inhibition.

- 9b (), a thiadiazole-triazole hybrid, showed potent activity against HepG2 cells (IC₅₀ = 2.94 µM), underscoring the role of the triazole moiety in targeting cancer pathways.

Central Nervous System (CNS) Activity

- Nitro-substituted oxadiazoles XIV (5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole) and XV (5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole) () demonstrated significant CNS depressant activity.

Substituent Effects on Pharmacological Properties

Electron-Withdrawing Groups (EWGs)

EWGs like Cl and NO₂ at C2/C5 positions (e.g., XIV, XV) improve CNS activity by increasing electronegativity and receptor affinity. The target compound’s 2-chlorophenyl group aligns with this trend.

Aromatic and Heterocyclic Moieties

- Quinoline and indole hybrids () exhibit enhanced enzyme inhibition (e.g., β-glucuronidase) due to planar aromatic systems facilitating π-π interactions.

- The target compound’s phenyl-triazole group may similarly engage in stacking interactions, though its specific enzyme targets remain uncharacterized.

Data Tables

Biological Activity

The compound 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials.

- Molecular Formula : C16H13ClN4O

- Molecular Weight : 312.75 g/mol

- CAS Number : 890645-81-5

Biological Activity Overview

-

Anticancer Activity

- Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. The oxadiazole scaffold is known to interact with multiple biological targets involved in cancer progression. Research indicates that compounds with this structure can inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for tumor cell proliferation .

- A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), DU-145 (prostate), and HEPG2 (liver) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

-

Antimicrobial Activity

- The compound has shown promising results against various microbial strains. Oxadiazoles are recognized for their broad-spectrum antimicrobial properties, including activity against bacteria and fungi. For instance, derivatives of 1,3,4-oxadiazole have been reported to exhibit potent inhibitory effects against pathogens responsible for serious infections .

- Other Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- The chlorophenyl group enhances lipophilicity and may improve cellular uptake.

- The triazole moiety contributes to interactions with biological macromolecules.

Modifications to these groups can lead to variations in potency and selectivity against different targets.

Case Studies

Several case studies illustrate the efficacy of oxadiazole derivatives:

Q & A

Basic: What are the established synthetic routes for preparing 1,3,4-oxadiazole derivatives like the target compound?

Methodological Answer:

The synthesis of 1,3,4-oxadiazoles often employs cyclization reactions. A common approach involves the Vilsmeier-Haack reaction, where precursors like 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergo chloroformylation to yield intermediates such as 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde . Microwave-assisted one-pot condensation with nucleophiles (e.g., 2-naphthols or malononitrile) in ethanol, catalyzed by ammonium acetate, has been optimized for efficiency (5–6 minutes at 300 W) . For the target compound, analogous strategies may involve coupling 2-(2-chlorophenyl) subunits with triazole precursors via cyclization using reagents like phosphorus oxychloride .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer:

Structural validation typically combines spectroscopic and crystallographic methods:

- Spectroscopy: IR confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹ for oxadiazoles). NMR (¹H/¹³C) identifies substituent patterns, such as chlorophenyl protons (δ 7.2–7.8 ppm) and triazole methyl groups (δ 2.3–2.6 ppm) .

- X-ray Crystallography: Programs like SHELXL refine crystal structures, resolving bond lengths (e.g., C-Cl ~1.74 Å) and dihedral angles between aromatic rings. SHELX workflows are robust for small molecules, even with twinned data .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

Discrepancies may arise from dynamic processes (e.g., tautomerism) or experimental conditions. To address this:

- Temperature-Dependent NMR: Probe conformational flexibility by acquiring spectra at varying temperatures (e.g., 25°C to −40°C) to detect equilibrium shifts .

- DFT Calculations: Compare optimized geometries (e.g., using Gaussian at B3LYP/6-31G* level) with crystallographic data to identify metastable states .

- Multi-Refinement in SHELXL: Test alternative models (e.g., disorder or partial occupancy) to reconcile diffraction patterns with expected bond metrics .

Advanced: What strategies optimize the yield of triazole-oxadiazole hybrids during synthesis?

Methodological Answer:

Yield optimization hinges on:

- Catalyst Screening: Replace ammonium acetate with Brønsted acids (e.g., p-TSA) to accelerate cyclization. Evidence shows 20 mol% catalysts improve yields by 15–20% .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl precursors, while ethanol minimizes side reactions .

- Microwave Parameters: Adjust power (200–400 W) and irradiation time to balance reaction completeness vs. decomposition. Iterative TLC monitoring is critical .

Advanced: How can computational methods predict the compound’s reactivity in drug discovery contexts?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Focus on the oxadiazole’s electron-deficient ring for hydrogen bonding .

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar oxadiazoles) to predict charge-transfer behavior .

- MD Simulations: Assess stability in physiological conditions (CHARMM36 force field) to evaluate bioavailability .

Advanced: What are the challenges in characterizing supramolecular interactions in this compound’s crystal lattice?

Methodological Answer:

Weak interactions (C-H···π, halogen bonding) require high-resolution data (<1.0 Å):

- Hirshfeld Surface Analysis: Quantify contact contributions (e.g., Cl···H interactions ~12% of surface area) using CrystalExplorer .

- Electrostatic Potential Maps: Visualize σ-holes on chlorophenyl groups to rationalize Cl···N/O contacts .

- Synchrotron Data Collection: Resolve subtle features (e.g., π-stacking distances ~3.5 Å) with λ = 0.7–1.0 Å radiation .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-MS: Use C18 columns (ACN/water gradient) to detect impurities. Monitor [M+H]+ ions (expected m/z ~395 for the compound) .

- Elemental Analysis: Validate C/H/N/Cl content within ±0.3% of theoretical values (e.g., C: 58.2%, N: 14.1%) .

- Melting Point: Consistency (±2°C) across batches confirms crystallinity.

Advanced: How to design SAR studies for triazole-oxadiazole pharmacophores?

Methodological Answer:

- Substituent Variation: Synthesize analogs with electron-withdrawing (NO₂) or donating (OCH₃) groups on phenyl rings to modulate bioactivity .

- In Vitro Assays: Test against enzyme panels (e.g., COX-2, MAO-B) with IC₅₀ determinations. Correlate activity with Hammett σ values of substituents .

- Co-crystallization: Resolve target-bound structures (e.g., PDB deposition) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.